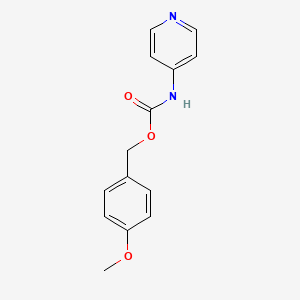
4-Pyridinecarbamic acid, p-methoxybenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarbamic acid, p-methoxybenzyl ester is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and other nucleophilic functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbamic acid, p-methoxybenzyl ester typically involves the reaction of 4-pyridinecarbamic acid with p-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction proceeds via a nucleophilic substitution mechanism, where the base deprotonates the carbamic acid, making it a stronger nucleophile that can attack the electrophilic carbon in the p-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbamic acid, p-methoxybenzyl ester undergoes several types of chemical reactions, including:
Oxidation: The p-methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-methoxybenzyl group can yield p-methoxybenzaldehyde or p-methoxybenzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
4-Pyridinecarbamic acid, p-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and other nucleophilic functional groups in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbamic acid, p-methoxybenzyl ester primarily involves its role as a protecting group. The p-methoxybenzyl group protects alcohols by forming less reactive ethers, which can be selectively deprotected under oxidative conditions . This selective deprotection is facilitated by the electron-donating methoxy group, which stabilizes intermediary radicals and oxonium ions during the deprotection process.
Comparison with Similar Compounds
Similar Compounds
Benzyl esters: Similar to p-methoxybenzyl esters but lack the methoxy group, making them less reactive under oxidative conditions.
Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require different deprotection conditions.
Trimethylsilyl (TMS) ethers: Another class of protecting groups for alcohols, but they are more sensitive to acidic conditions.
Uniqueness
4-Pyridinecarbamic acid, p-methoxybenzyl ester is unique due to its ability to be selectively deprotected under mild oxidative conditions, thanks to the electron-donating methoxy group. This property makes it particularly useful in complex organic synthesis where selective deprotection is crucial .
Properties
CAS No. |
4867-78-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-4-2-11(3-5-13)10-19-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChI Key |
WYSLOIGWNJRZDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


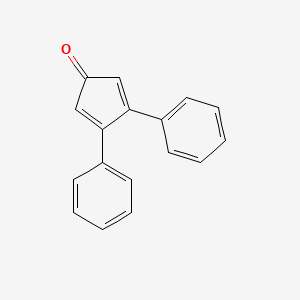
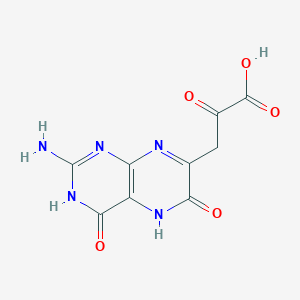
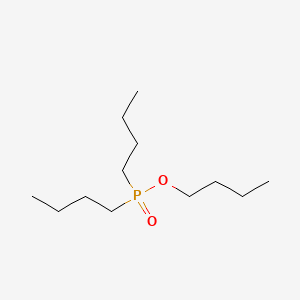

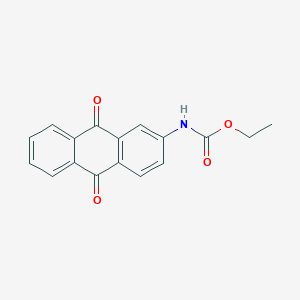
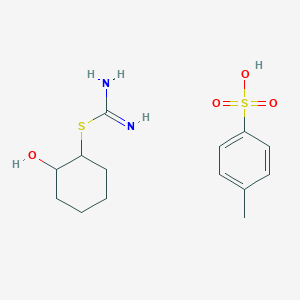
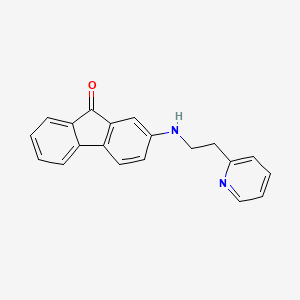
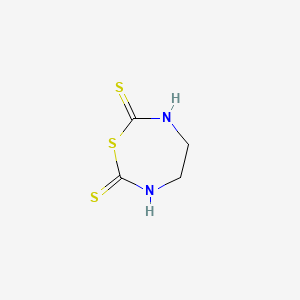

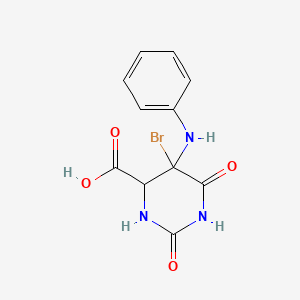

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)


